molecular formula C22H25N3O6 B10978860 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide

Cat. No.: B10978860
M. Wt: 427.4 g/mol
InChI Key: YJAGDRIALMKVFC-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • it can be synthesized through various methods involving quinazolinone precursors and appropriate reagents.
    • Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents could include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for the synthesis of related heterocycles.
    • In biology and medicine, it might exhibit antiproliferative, antimicrobial, or anti-inflammatory properties.
    • Its potential applications in industry could include drug development or materials science.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action and relevant pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds.
    • exploring related quinazolinones and their properties could highlight its uniqueness.

    Properties

    Molecular Formula

    C22H25N3O6

    Molecular Weight

    427.4 g/mol

    IUPAC Name

    N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3,5-dimethoxybenzamide

    InChI

    InChI=1S/C22H25N3O6/c1-13-24-18-12-20(31-5)19(30-4)11-17(18)22(27)25(13)7-6-23-21(26)14-8-15(28-2)10-16(9-14)29-3/h8-12H,6-7H2,1-5H3,(H,23,26)

    InChI Key

    YJAGDRIALMKVFC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC(=CC(=C3)OC)OC)OC)OC

    Origin of Product

    United States

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